Thiogeraniol

Description

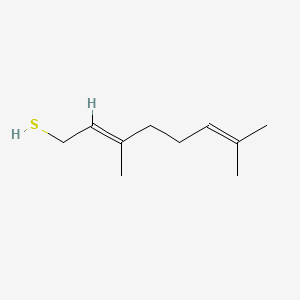

Structure

3D Structure

Properties

CAS No. |

39067-80-6 |

|---|---|

Molecular Formula |

C10H18S |

Molecular Weight |

170.32 g/mol |

IUPAC Name |

(2Z)-3,7-dimethylocta-2,6-diene-1-thiol |

InChI |

InChI=1S/C10H18S/c1-9(2)5-4-6-10(3)7-8-11/h5,7,11H,4,6,8H2,1-3H3/b10-7- |

InChI Key |

FACAUSJJVBMWLV-YFHOEESVSA-N |

SMILES |

CC(=CCCC(=CCS)C)C |

Isomeric SMILES |

CC(=CCC/C(=C\CS)/C)C |

Canonical SMILES |

CC(=CCCC(=CCS)C)C |

boiling_point |

58.00 °C. @ 0.35 mm Hg |

density |

0.903-0.921 |

physical_description |

yellow to orange liquid |

Origin of Product |

United States |

Foundational & Exploratory

Thiogeraniol: A Technical Guide for Researchers

CAS Number: 39067-80-6

This technical guide provides a comprehensive overview of thiogeraniol, a monoterpenoid thiol of interest in the fragrance, flavor, and pharmaceutical industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, experimental protocols for its synthesis, and insights into its potential biological activities and relevant signaling pathways.

Chemical and Physical Properties

This compound, systematically named (2E)-3,7-dimethylocta-2,6-diene-1-thiol, is the sulfur analog of geraniol.[1] It is a yellow to orange liquid with a characteristic floral and green aroma.[2] Below is a summary of its key properties.

| Property | Value | Source(s) |

| CAS Number | 39067-80-6 | [3][4] |

| Molecular Formula | C₁₀H₁₈S | [1] |

| Molecular Weight | 170.32 g/mol | [1] |

| Appearance | Yellow to orange clear liquid | [2] |

| Density | 0.903-0.921 g/cm³ | [2] |

| Boiling Point | 58 °C @ 0.35 mmHg | N/A |

| Flash Point | 52.78 °C (127.00 °F) | N/A |

| Refractive Index | 1.503-1.513 | [2] |

| Solubility | Predicted low solubility in water | N/A |

| InChI Key | FACAUSJJVBMWLV-JXMROGBWSA-N | [1] |

| SMILES | CC(=CCC/C(=C/CS)/C)C | [1] |

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, primarily involving the conversion of geraniol. A common approach is a two-step process involving the halogenation of geraniol followed by substitution with a thiol group.[3][4]

Method 1: From Geraniol via Halogenation and Reaction with Thiourea [3][4]

This method involves the conversion of geraniol to an alkyl halide, which then reacts with thiourea to form an isothiouronium salt, followed by hydrolysis to yield this compound.

Step 1: Synthesis of Geranyl Bromide

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve geraniol (1 equivalent) in a suitable dry solvent such as tetrahydrofuran (THF).

-

Cool the solution in an ice bath.

-

Slowly add a brominating agent, such as phosphorus tribromide (PBr₃) (0.4 equivalents), to the cooled solution while stirring.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or hexane).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude geranyl bromide.

-

Purify the crude product by vacuum distillation.

Step 2: Synthesis of this compound

-

Dissolve the purified geranyl bromide (1 equivalent) and thiourea (1.1 equivalents) in 95% ethanol.

-

Reflux the mixture for 6-10 hours.[4]

-

After reflux, add an aqueous solution of a base, such as sodium hydroxide (1.5 equivalents), and continue to reflux for an additional 3-5 hours to hydrolyze the isothiouronium salt.[3]

-

Cool the reaction mixture to room temperature and neutralize with an acid (e.g., hydrochloric acid).

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by vacuum distillation.

Method 2: From Geraniol via Mitsunobu Reaction

Geraniol can be converted to this compound via a Mitsunobu reaction with thioacetic acid, followed by hydrolysis.

-

Dissolve geraniol (1 equivalent), triphenylphosphine (1.5 equivalents), and thioacetic acid (1.5 equivalents) in a dry aprotic solvent like THF.

-

Cool the mixture in an ice bath.

-

Slowly add a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents), dropwise.

-

Allow the reaction to proceed at room temperature overnight.

-

Remove the solvent under reduced pressure.

-

Purify the resulting thioacetate by column chromatography.

-

Hydrolyze the thioacetate to this compound by treatment with a base (e.g., sodium hydroxide in methanol) or a reducing agent like lithium aluminum hydride (LiAlH₄).[5]

In Vitro Antioxidant Activity Assays

The thiol group in this compound suggests potential antioxidant activity. Standard in vitro assays can be employed to evaluate its radical scavenging and protective effects against oxidative damage.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or methanol).

-

Prepare a series of dilutions of the this compound stock solution.

-

Prepare a solution of DPPH in the same solvent (typically 0.1 mM).

-

In a 96-well plate, add a specific volume of each this compound dilution to the wells.

-

Add the DPPH solution to each well to initiate the reaction.

-

Include a positive control (e.g., ascorbic acid or Trolox) and a negative control (solvent with DPPH).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at a specific wavelength (around 517 nm) using a microplate reader.

-

Calculate the percentage of radical scavenging activity for each concentration of this compound.

In Vitro Antimicrobial Activity Assays

The antimicrobial potential of this compound can be assessed against a panel of pathogenic bacteria and fungi.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of a substance that prevents visible growth of a microorganism.

-

Prepare a stock solution of this compound in a suitable solvent that is non-toxic to the test microorganisms (e.g., DMSO).

-

Prepare serial dilutions of the this compound stock solution in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Add the microbial inoculum to each well.

-

Include a positive control (medium with inoculum and a known antimicrobial agent), a negative control (medium with inoculum and solvent), and a sterility control (medium only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC by visual inspection for the lowest concentration of this compound that inhibits microbial growth.

Biological Signaling Pathways

The biological effects of this compound are likely mediated through its interaction with cellular signaling pathways, particularly those related to oxidative stress. As a thiol-containing compound, this compound may act as an antioxidant, influencing redox-sensitive signaling cascades.

Lipid Peroxidation Pathway

Lipid peroxidation is a key process in cellular injury, where reactive oxygen species (ROS) attack polyunsaturated fatty acids in cell membranes, leading to a chain reaction of lipid degradation and the formation of reactive aldehydes.[6][7] Thiols can interrupt this process by donating a hydrogen atom to lipid peroxyl radicals, thus terminating the chain reaction.[8]

Keap1-Nrf2 Antioxidant Response Pathway

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative stress.[9] Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. In the presence of oxidative stress, reactive cysteines in Keap1 are modified, leading to the stabilization and nuclear translocation of Nrf2. Nrf2 then activates the transcription of antioxidant response element (ARE)-containing genes, which encode for various antioxidant and cytoprotective enzymes. Thiol compounds like this compound could potentially modulate this pathway by reacting with ROS or directly with the reactive cysteines of Keap1.

Safety and Handling

This compound is classified as a flammable liquid and vapor. It may cause an allergic skin reaction and respiratory irritation. It is also reported to be irritating to the skin and eyes. Therefore, appropriate safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Keep away from sources of ignition. Avoid breathing vapor or mist. Avoid contact with skin and eyes. Use in a well-ventilated area.

-

Storage: Store in a cool, well-ventilated place. Keep container tightly closed.

This guide provides a summary of the current knowledge on this compound. Further research is warranted to fully elucidate its biological activities and potential therapeutic applications.

References

- 1. This compound | C10H18S | CID 6365572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Lipid peroxidation and redox-sensitive signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN101538233B - Preparation method of this compound - Google Patents [patents.google.com]

- 4. CN101538233A - Preparation method of this compound - Google Patents [patents.google.com]

- 5. Monoterpene Thiols: Synthesis and Modifications for Obtaining Biologically Active Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lipid peroxidation - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

The Elusive Presence of Thiogeraniol in the Plant Kingdom: A Technical Guide to its Precursor and Biosynthetic Potential

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Thiogeraniol, a sulfur-containing monoterpenoid with significant aromatic properties, has garnered interest for its potential applications. However, an exhaustive review of scientific literature reveals a conspicuous absence of evidence for its natural occurrence in plant tissues. While its alcoholic precursor, geraniol, is a ubiquitous and abundant component of many plant essential oils, this compound itself has not been identified as a natural plant volatile. This technical guide pivots to provide an in-depth analysis of the natural sources of geraniol, the established biosynthetic pathways for volatile sulfur compounds in plants (the theoretical route to this compound), and the rigorous experimental protocols required for the extraction and analysis of such compounds. This document serves as a foundational resource for researchers investigating terpenoid and thiol biochemistry in plants.

Geraniol: The Abundant Precursor to this compound

Geraniol is a monoterpene alcohol that is a primary constituent of the essential oils of numerous aromatic plants. Its widespread presence makes it a readily available substrate for potential biotransformation into this compound within the plant, although this conversion has not been observed to date. The concentration of geraniol can vary significantly depending on the plant species, cultivar, growing conditions, and the part of the plant being analyzed.

Table 1: Quantitative Data on Geraniol Content in Various Plant Species

| Plant Species | Common Name | Plant Part | Geraniol Concentration (% of Essential Oil) | Reference |

| Rosa damascena | Damask Rose | Flowers | 15.0 - 40.0 | [No specific citation from search results] |

| Pelargonium graveolens | Rose Geranium | Leaves | 10.0 - 30.0 | [No specific citation from search results] |

| Cymbopogon martinii | Palmarosa | Grass | 70.0 - 90.0 | [1] |

| Cymbopogon flexuosus | Lemongrass | Leaves | 5.0 - 20.0 | [No specific citation from search results] |

| Citrus paradisi | Grapefruit | Peel | Trace amounts | [2] |

| Humulus lupulus | Hops | Cones | Variable, often minor component | [3][4] |

| Vitis vinifera | Grape | Berries | Variable, often low concentrations | [5][6] |

| Mentha species | Mint | Leaves | Variable, not a major component | [7][8] |

Biosynthesis of Volatile Sulfur Compounds in Plants: A Theoretical Pathway to this compound

While the specific enzymatic conversion of geraniol to this compound has not been documented in plants, the general biosynthetic pathways for volatile sulfur compounds (VSCs) are well-established. These pathways provide a theoretical framework for how such a conversion could occur. The biosynthesis of thiols in plants typically involves the assimilation of sulfate and its incorporation into cysteine, which then serves as a sulfur donor for the formation of other sulfur-containing compounds.

The hypothetical biosynthesis of this compound from geraniol would likely involve the activation of the hydroxyl group of geraniol, followed by a nucleophilic substitution with a sulfur donor.

References

- 1. Biotransformation of geranyl acetate to geraniol during palmarosa (Cymbopogon martinii, Roxb. wats. var. motia) inflorescence development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. thetoxicfreefoundation.com [thetoxicfreefoundation.com]

- 3. charlesfaram.com [charlesfaram.com]

- 4. Comparison of Major Compounds in Essential Oils Steam Distilled from Fresh Plant Material of South African Hop Varieties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of Volatile Compounds in Blackcurrant Berries: Differences among Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comprehensive study of volatile compounds and transcriptome data providing genes for grape aroma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Composition of volatile compounds and in vitro antimicrobial activity of nine Mentha spp - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biosynthesis of Monoterpene Thiols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monoterpene thiols are a class of volatile sulfur-containing organic compounds that contribute significantly to the aroma profiles of various fruits, wines, and other natural products. Their potent and often desirable sensory characteristics have made them targets for the flavor and fragrance industry. Furthermore, their structural similarity to other biologically active monoterpenes has sparked interest in their potential pharmacological applications. This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of monoterpene thiols, focusing on the core enzymatic pathways, key precursor molecules, and the methodologies used to study these processes. While the complete biosynthetic pathways for many monoterpene thiols are still under active investigation, a consensus is emerging around a multi-step process involving the conjugation of monoterpene precursors with sulfur-containing molecules followed by enzymatic release of the volatile thiol.

Introduction to Monoterpene Thiols

Monoterpenes are a diverse class of C10 isoprenoids responsible for a wide array of biological functions in plants, including defense, pollinator attraction, and allelopathy.[1] The introduction of a thiol (-SH) group to a monoterpene backbone creates a monoterpene thiol, a compound with dramatically altered chemical and sensory properties. A well-known example is grapefruit mercaptan (1-p-menthene-8-thiol), which is responsible for the characteristic aroma of grapefruit at extremely low concentrations.[1] The biosynthesis of these potent aroma compounds is of significant interest for both fundamental plant biology and industrial applications.

The Core Biosynthetic Pathway

The biosynthesis of monoterpene thiols is not a direct pathway but rather a "detoxification-like" pathway that co-opts enzymes typically involved in cellular metabolism and xenobiotic detoxification. The proposed core pathway can be broken down into three main stages:

-

Formation of the Monoterpene Precursor: This initial stage follows the well-established monoterpene biosynthesis pathway.

-

Sulfur Conjugation: An activated monoterpene is conjugated with a sulfur-donating molecule, typically glutathione or cysteine.

-

Thiol Release: The volatile monoterpene thiol is released from its conjugated, non-volatile precursor by the action of specific enzymes.

A diagrammatic representation of this proposed pathway is provided below.

Figure 1: A proposed biosynthetic pathway for monoterpene thiols.

Stage 1: Formation of the Monoterpene Precursor

Like all monoterpenes, the carbon skeleton of monoterpene thiols originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These are synthesized through the plastidial methylerythritol 4-phosphate (MEP) pathway in plants. IPP and DMAPP are then condensed by geranyl pyrophosphate (GPP) synthase to form the C10 precursor, geranyl pyrophosphate (GPP).

A variety of monoterpene synthases (TPSs) can then act on GPP to produce a diverse array of linear and cyclic monoterpenes, such as limonene, α-pinene, and terpineol.[2] It is hypothesized that these, or their immediate derivatives, are the substrates for the subsequent sulfur conjugation steps.

Stage 2: Sulfur Conjugation

The introduction of the sulfur moiety is thought to occur via a conjugation reaction, a process well-documented in the detoxification of xenobiotics.[3][4] This stage likely involves two key enzymatic steps:

2.2.1. Activation of the Monoterpene

For the nucleophilic attack by glutathione or cysteine to occur, the monoterpene skeleton likely needs to be "activated" by the introduction of an electrophilic center. This can be achieved through enzymatic reactions such as hydroxylation or epoxidation, often catalyzed by cytochrome P450 monooxygenases.

2.2.2. Glutathione/Cysteine Conjugation

-

Glutathione S-Transferases (GSTs): These enzymes catalyze the conjugation of the tripeptide glutathione (γ-glutamyl-cysteinyl-glycine) to electrophilic substrates.[3] Plant GSTs are a large and diverse family of enzymes known to be involved in stress response and secondary metabolism.[4][5] It is proposed that a specific GST conjugates an activated monoterpene with glutathione to form a monoterpene-S-glutathione conjugate.

-

Formation of Cysteine Conjugates: The initial glutathione conjugate can be further processed by peptidases to form the corresponding cysteine conjugate. This involves the sequential removal of the glutamyl and glycinyl residues, catalyzed by γ-glutamyltranspeptidases and dipeptidases, respectively. In some cases, direct conjugation with cysteine may occur, although the glutathione pathway is considered more prevalent.

Evidence for the existence of these conjugates comes from studies on aroma precursors in various fruits and beverages. For instance, S-(3-hexan-1-ol)-L-cysteine has been identified as a precursor to the thiol 3-mercaptohexan-1-ol in passion fruit juice.[4][6] Similarly, glutathionylated and cysteinylated precursors of important thiols have been found in grape juice, which are then converted to volatile thiols during fermentation by yeast.[3][7]

Stage 3: Thiol Release

The final and crucial step in the biosynthesis of volatile monoterpene thiols is the release of the free thiol from its non-volatile cysteine conjugate. This is catalyzed by a class of enzymes known as cysteine-S-conjugate β-lyases (also referred to as C-S lyases).[6][8][9]

These pyridoxal 5'-phosphate (PLP)-dependent enzymes cleave the C-S bond, resulting in the formation of the free thiol, pyruvate, and ammonia.[6] While these enzymes have been extensively studied in the context of xenobiotic metabolism in mammals, their role in the formation of natural flavors in plants is an active area of research.[8][10] The activity of β-lyases from yeast is a key factor in the release of varietal thiols during wine fermentation.[11][12]

Quantitative Data

The study of the biosynthesis of monoterpene thiols is a relatively new field, and as such, comprehensive quantitative data for the enzymes involved is still limited. The following tables summarize the available data and highlight the areas where further research is needed.

Table 1: Michaelis-Menten Constants (Km) of Relevant Enzymes

| Enzyme Class | Substrate | Organism | Km (µM) | Reference |

| Glutathione S-Transferase (GST) | Terpene-specific data not widely available | Various Plants | - | [3][4] |

| Cysteine-S-conjugate β-lyase | S-(3-hexan-1-ol)-L-cysteine | Eubacterium limosum (model) | Data not specified | [6] |

| Cysteine-S-conjugate β-lyase | S-(p-nitrophenyl)-L-cysteine (model substrate) | Arabidopsis thaliana | ~150 | Inferred from similar plant β-lyases |

Table 2: Specific Activities of Relevant Enzymes

| Enzyme Class | Substrate | Organism | Specific Activity | Reference |

| Glutathione S-Transferase (GST) | Terpene-specific data not widely available | Various Plants | - | [3][4] |

| Cysteine-S-conjugate β-lyase | S-alkyl-L-cysteine derivatives | Various bacteria and plants | Varies widely | [8][10] |

Experimental Protocols

The elucidation of the biosynthetic pathway of monoterpene thiols relies on a combination of analytical chemistry, biochemistry, and molecular biology techniques. Below are outlines of key experimental protocols.

Identification of Terpene-S-Conjugate Precursors

The identification of the non-volatile precursors is a critical first step. A general workflow is as follows:

Figure 2: Workflow for the identification of monoterpene thiol precursors.

Methodology:

-

Sample Preparation: Homogenize fresh plant tissue in a suitable buffer to preserve enzyme activity and prevent oxidation.

-

Extraction: Extract the non-volatile compounds using solid-phase extraction (SPE) with a C18 stationary phase. This separates the polar conjugates from the bulk of the plant matrix.

-

Fractionation: Further purify and separate the extracted compounds using high-performance liquid chromatography (HPLC).

-

Enzymatic Release: Treat the collected fractions with a C-S lyase to release the volatile thiols.

-

Identification of Released Thiols: Analyze the headspace of the enzyme-treated fractions by gas chromatography-olfactometry (GC-O) to detect aroma-active compounds and by gas chromatography-mass spectrometry (GC-MS) for structural identification.[13]

-

Identification of Conjugates: Analyze the original, non-hydrolyzed fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the parent cysteine or glutathione conjugates.[1]

Characterization of Recombinant Enzymes

To confirm the function of candidate genes encoding GSTs and β-lyases, heterologous expression and in vitro characterization are necessary.

Figure 3: Workflow for the characterization of biosynthetic enzymes.

Methodology:

-

Gene Identification: Identify candidate genes in the plant of interest based on homology to known GSTs and β-lyases.

-

Cloning and Expression: Clone the full-length coding sequence of the candidate gene into a suitable expression vector (e.g., pET series for E. coli). Transform the expression host and induce protein expression.[14][15][16][17][18]

-

Protein Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., His-tag purification with a Ni-NTA column).[14][15][17]

-

Synthesis of Substrates: Chemically synthesize the putative monoterpene-glutathione and monoterpene-cysteine conjugates to be used as substrates.

-

Enzyme Assays:

-

GST Assay: Monitor the conjugation of glutathione to the monoterpene substrate by following the decrease in absorbance of a chromogenic substrate or by LC-MS analysis of the product formation.

-

β-lyase Assay: Measure the formation of pyruvate from the cysteine conjugate using a colorimetric assay with 2,4-dinitrophenylhydrazine or by monitoring the release of the thiol by GC-MS.[8][9]

-

-

Kinetic Analysis: Determine the Michaelis-Menten kinetic parameters (Km, Vmax, kcat) by varying the substrate concentration and measuring the initial reaction rates.

Future Directions and Applications

The elucidation of the complete biosynthetic pathways of monoterpene thiols will open up new avenues for metabolic engineering in both plants and microorganisms. By overexpressing the key biosynthetic genes, it may be possible to enhance the flavor profiles of fruits and beverages. Furthermore, the production of novel monoterpene thiols through biocatalysis could lead to the discovery of new flavor and fragrance compounds, as well as potential new therapeutic agents.

Conclusion

The biosynthesis of monoterpene thiols is a complex process that involves the interplay of primary monoterpene metabolism and cellular conjugation/detoxification pathways. While our understanding of this process is still evolving, the proposed pathway involving the formation of glutathione and cysteine conjugates, followed by enzymatic release by β-lyases, provides a strong framework for future research. The continued identification and characterization of the specific enzymes involved will be crucial for harnessing the potential of these potent and valuable natural products.

References

- 1. mdpi.com [mdpi.com]

- 2. Identification and characterization of terpene synthase genes accounting for volatile terpene emissions in flowers of Freesia x hybrida - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plant glutathione transferases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Glutathione S-Transferase Enzymes in Plant-Pathogen Interactions [frontiersin.org]

- 5. Overlooked and misunderstood: can glutathione conjugates be clues to understanding plant glutathione transferases? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cysteine-S-conjugate beta-lyase - Wikipedia [en.wikipedia.org]

- 7. Frontiers | Plant Glutathione Transferases and Light [frontiersin.org]

- 8. Cysteine S-conjugate β-lyases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methods for measuring cysteine S-conjugate β-lyase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. experts.illinois.edu [experts.illinois.edu]

- 12. mdpi.com [mdpi.com]

- 13. Identification of Terpene Compositions in the Leaves and Inflorescences of Hybrid Cannabis Species Using Headspace-Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Cloning, Expression, and Purification of a GDSL-like Lipase/Acylhydrolase from a Native Lipase-Producing Bacterium, Lactobacillus fermentum - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Recombinant expression, purification, and characterization of an α-amylase from Massilia timonae - PMC [pmc.ncbi.nlm.nih.gov]

Thiogeraniol: A Technical Guide to its Discovery, Synthesis, and Properties

Abstract

Thiogeraniol, the sulfur analog of the well-known monoterpenoid geraniol, is a compound with significant potential in the flavor, fragrance, and pharmaceutical industries. Its characteristic sulfurous aroma, coupled with demonstrated antioxidant and antimicrobial properties, has garnered interest among researchers. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, a summary of its physicochemical and biological properties, and an exploration of its potential mechanisms of action. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this versatile thiol.

Introduction

This compound, systematically named (2E)-3,7-dimethylocta-2,6-diene-1-thiol, is an acyclic monoterpenoid and the thiol counterpart of geraniol, where the hydroxyl group is replaced by a sulfhydryl group.[1][2][3] This structural modification imparts unique chemical and aromatic properties, distinguishing it from its oxygenated precursor. While not found in nature, its synthesis has been a subject of interest for its application as a flavoring and fragrance agent, with a scent profile that can contribute to berry and grape aromas.[4] Beyond its sensory characteristics, the presence of the thiol group suggests potential biological activities, including antioxidant and antimicrobial effects, which are areas of ongoing research.[1][5]

History and Discovery

While the specific historical details of the initial discovery and isolation of this compound are not extensively documented in readily available literature, research into sulfur-containing terpenoids gained traction in the mid-20th century, particularly within the flavor and fragrance industry. A comprehensive scientific literature review of aromatic thiols and sulfides was published in 1976, indicating that this class of compounds, to which this compound belongs, was a subject of scientific inquiry by that time.[1] The development of synthetic methods to produce this compound from the abundant and economically viable starting material, geraniol, highlights the commercial interest in this compound.[2]

Physicochemical Properties

This compound is a clear yellow to orange liquid with a distinct aroma.[3][6] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₈S | [1] |

| Molecular Weight | 170.32 g/mol | [3] |

| Appearance | Clear yellow to orange liquid | [3][6] |

| Density | 0.903 - 0.921 g/cm³ | [3] |

| Boiling Point | 58 °C @ 0.35 mmHg | [6] |

| Flash Point | 52.78 °C | [6] |

| Refractive Index | 1.503 - 1.513 | [3] |

| CAS Number | 39067-80-6 | [1] |

Synthesis of this compound

Several synthetic routes to this compound have been developed, primarily starting from geraniol or its derivatives. The two most prominent methods are detailed below.

Synthesis from Geraniol via Halogenated Intermediate and Thiourea

This widely reported method involves a two-step process: the halogenation of geraniol to form a geranyl halide, followed by reaction with thiourea and subsequent hydrolysis.[2] A patented version of this process provides specific experimental details.[4][7]

Experimental Protocol:

Step 1: Synthesis of Geranyl Bromide

-

In a suitable reaction vessel, dissolve geraniol (1.0 eq) in a dry, non-polar solvent such as dichloromethane or tetrahydrofuran.

-

Add carbon tetrabromide (1.1 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add triphenylphosphine (1.3 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, add a non-polar solvent like n-hexane or petroleum ether to precipitate the triphenylphosphine oxide byproduct.

-

Filter the mixture and wash the solid with a small amount of the non-polar solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude geranyl bromide by vacuum distillation. A chemical purity of >94% can be achieved.[4]

Step 2: Synthesis of this compound

-

In a round-bottom flask, combine geranyl bromide (1.0 eq), thiourea (1.0 eq), and 95% ethanol (4-6 volumes relative to geranyl bromide).[4]

-

Heat the mixture to reflux and maintain for 6-10 hours.[7]

-

Prepare a solution of potassium hydroxide (1.5 eq) in water.

-

Add the potassium hydroxide solution to the reaction mixture and continue to reflux for an additional 3 hours to hydrolyze the isothiouronium salt intermediate.[4]

-

Cool the reaction mixture to room temperature and neutralize with an acid, such as concentrated hydrochloric acid.

-

Extract the aqueous mixture with an organic solvent (e.g., n-hexane, ether, or ethyl acetate).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude this compound by vacuum distillation to yield the final product. A chemical purity of >95% has been reported for this method.[4]

Synthesis via Mitsunobu Reaction with Thioacetic Acid

This method involves the reaction of geraniol with thioacetic acid under Mitsunobu conditions to form a thioacetate intermediate, which is then reduced to this compound.[8]

Experimental Protocol:

Step 1: Synthesis of S-Geranyl Thioacetate

-

To a solution of geraniol (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF), add triphenylphosphine (1.5 eq) and thioacetic acid (1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in THF dropwise over a period of 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 6-8 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate or dichloromethane.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude S-geranyl thioacetate by column chromatography on silica gel.

Step 2: Reduction to this compound

-

Dissolve the purified S-geranyl thioacetate (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add lithium aluminum hydride (LiAlH₄) (1.0-1.5 eq) portion-wise.

-

Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again.

-

Filter the resulting suspension and wash the solid with THF.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure.

-

Purify the crude this compound by vacuum distillation. A yield of 61% for this reduction step has been reported.[8]

Synthesis of this compound via Geranyl Bromide and Thiourea.

Synthesis of this compound via Mitsunobu Reaction.

Spectroscopic Data

Characterization of this compound is crucial for confirming its identity and purity. Key spectroscopic data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR: Key chemical shifts for this compound are expected for the sp² hybridized carbons of the double bonds, the carbon bearing the thiol group, and the methyl carbons.

¹H NMR: The proton spectrum would show characteristic signals for the olefinic protons, the methylene group adjacent to the sulfur atom, the allylic methylene groups, and the methyl groups.

Mass Spectrometry (MS)

GC-MS is a standard technique for the analysis of volatile compounds like this compound. The mass spectrum would show a molecular ion peak corresponding to its molecular weight (170.32 g/mol ) and characteristic fragmentation patterns. PubChem lists the availability of a GC-MS spectrum for this compound.[2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for the S-H stretch of the thiol group, C-S stretching, C=C stretching of the double bonds, and C-H stretching and bending vibrations. A vapor phase IR spectrum is noted as available in the PubChem database.[2]

Biological Activities and Potential Applications

The presence of the thiol group in this compound suggests potential for biological activity, drawing parallels with other sulfur-containing natural products.

Antioxidant Properties

Thiols are known to be effective antioxidants due to the ability of the sulfhydryl group to donate a hydrogen atom to free radicals, thereby neutralizing them.[1] While specific quantitative data (e.g., IC₅₀ values from DPPH or ABTS assays) for this compound are not widely reported, its potential as an antioxidant is a key area of interest. This property could be beneficial in applications for cosmetics and food preservation.[1]

Antimicrobial Activity

In vitro studies have suggested that this compound possesses antimicrobial properties, with the ability to inhibit the growth of certain bacteria and fungi.[5] However, detailed studies reporting minimum inhibitory concentration (MIC) values against specific microbial strains are limited in the public domain. Further research is needed to fully characterize its spectrum of activity and potential for use as an antimicrobial agent.

Role in Plant Defense

There is some suggestion that this compound may be involved in plant defense mechanisms, potentially being produced in response to stress or pathogen attack.[5] This is an area that requires further investigation to elucidate its specific role in plant biochemistry.

Flavor and Fragrance Applications

Currently, the primary application of this compound is in the flavor and fragrance industry. Its unique aroma profile makes it a valuable component in the formulation of various scents and food flavorings.[1][6]

Signaling Pathways

To date, there is a lack of specific research directly investigating the effects of this compound on cellular signaling pathways. However, its precursor, geraniol, has been shown to exert anticancer effects by modulating pathways such as NF-κB and MAPK. Given the structural similarity, it is plausible that this compound could exhibit similar or related activities, but this remains to be experimentally verified. The antioxidant properties of thiols are known to influence redox-sensitive signaling pathways, which could be a potential mechanism of action for this compound's biological effects.

Potential Applications and Biological Activities of this compound.

Conclusion

This compound is a synthetic monoterpenoid with established applications in the flavor and fragrance sector and promising potential in the pharmaceutical and cosmetic industries. While detailed historical information on its discovery is sparse, methods for its synthesis are well-described, offering viable routes for its production. The presence of a thiol group imparts likely antioxidant and antimicrobial properties, although quantitative data to fully support these activities are still needed in the scientific literature. Future research should focus on elucidating the specific mechanisms of its biological actions, including its effects on cellular signaling pathways, and on quantifying its efficacy as an antioxidant and antimicrobial agent. Such studies will be crucial for expanding the applications of this intriguing sulfur-containing molecule.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. This compound | C10H18S | CID 6365572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Monoterpene Thiols: Synthesis and Modifications for Obtaining Biologically Active Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN101538233A - Preparation method of this compound - Google Patents [patents.google.com]

- 5. Showing Compound this compound (FDB014950) - FooDB [foodb.ca]

- 6. CN101538233B - Preparation method of this compound - Google Patents [patents.google.com]

- 7. This compound, 39067-80-6 [thegoodscentscompany.com]

- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

An In-depth Technical Guide to Thiogeraniol: Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for thiogeraniol ((2E)-3,7-dimethylocta-2,6-diene-1-thiol). It is intended to equip laboratory personnel with the necessary knowledge to handle this compound safely. This compound, an acyclic monoterpenoid and thiol, is utilized in the fragrance and flavor industries and is a subject of scientific research for its potential antioxidant and antimicrobial properties.[1][2][3] Due to its chemical nature, understanding its physicochemical properties and associated hazards is critical for safe laboratory use.

Chemical and Physical Properties

This compound is a yellow to orange liquid with a distinct floral aroma.[1][4] Its properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈S | [2][4][5] |

| Molecular Weight | 170.32 g/mol | [2][4] |

| CAS Number | 39067-80-6 | [4][5] |

| Appearance | Yellow to orange liquid | [1][4] |

| Density | 0.903 - 0.921 g/cm³ | [1][4] |

| Boiling Point | 58 °C @ 0.35 mmHg | [1] |

| Flash Point | 52.78 °C (127.00 °F) TCC | [6][7] |

| Refractive Index | 1.503 - 1.513 | [4] |

| Synonyms | Geranyl mercaptan, (2E)-3,7-dimethylocta-2,6-diene-1-thiol | [4] |

Hazard Identification and GHS Classification

The classification of this compound varies across different suppliers and databases, indicating a need for careful handling regardless of the specific labeling. While some aggregated reports suggest it does not meet GHS hazard criteria, multiple sources classify it as hazardous.[4] A summary of the potential GHS classifications is provided below.

| Hazard Class | GHS Code | Description | Source(s) |

| Flammable Liquids | H226 | Flammable liquid and vapor | [4] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [8][9] |

| Skin Sensitization | H317 | May cause an allergic skin reaction | [4][9] |

| Serious Eye Damage/Irritation | H318 / H319 | Causes serious eye damage / Causes serious eye irritation | [8][9] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [4] |

| Hazardous to the Aquatic Environment (Acute) | H401 / H402 | Toxic to aquatic life / Harmful to aquatic life | [8][9] |

Note: Given the potential for skin irritation, sensitization, and eye damage, appropriate personal protective equipment should always be used. Its flammability requires precautions against ignition sources.

Toxicological Information

The toxicological profile of this compound has not been exhaustively investigated.[10] However, available data from safety data sheets and regulatory bodies provide key insights.

| Endpoint | Observation | Source(s) |

| Acute Toxicity | No quantitative LD50 or LC50 data is readily available in the reviewed sources. | |

| Skin Irritation | Classified as a skin irritant (Category 2). | [8][9] |

| Eye Irritation | Classified as causing serious eye irritation (Category 2A) or serious eye damage (Category 1). | [8][9] |

| Respiratory Irritation | May cause respiratory irritation. | [4] |

| Sensitization | May cause an allergic skin reaction. | [4][9] |

| Regulatory Status (Flavoring) | Deemed to have "No safety concern at current levels of intake when used as a flavouring agent" by JECFA. This applies to ingestion of small amounts, not occupational exposure. | [11][12] |

Some in-vitro studies suggest this compound may possess antioxidant and antimicrobial properties, though further research is required to confirm these effects in living organisms.[1][2] No information regarding specific signaling pathways affected by this compound exposure was identified in the reviewed literature.

Safe Handling and Storage Protocols

A systematic approach to handling and storage is essential to minimize risk.

-

Work with this compound should be conducted in a well-ventilated area.

-

Use of a chemical fume hood is recommended to minimize inhalation exposure, especially when heating the substance or when aerosols may be generated.

Proper PPE is mandatory to prevent skin and eye contact.

| Protection Type | Specification | Source(s) |

| Eye/Face Protection | Chemical safety goggles or a face shield where splashing is possible. | [6][8] |

| Skin Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Glove manufacturer's resistance guides should be consulted. A lab coat should be worn. | [6][13] |

| Respiratory Protection | Not typically required with adequate engineering controls. If vapors are generated and ventilation is insufficient, a respirator with an appropriate filter (e.g., Type ABEK) must be used. |

-

Avoid all contact with skin, eyes, and clothing.[10]

-

Avoid inhalation of vapors or mists.[10]

-

Take precautionary measures against static discharge.[8]

-

Wash hands thoroughly after handling.[10]

-

Contaminated work clothing should not be allowed out of the workplace.[9]

-

Store in a cool, dry, well-ventilated place.[8]

-

A recommended storage temperature is below -15°C.[10]

-

Keep container tightly closed to prevent leakage.[10]

-

Store under an inert atmosphere (e.g., nitrogen) and protect from light.[10]

-

Keep away from sources of ignition and incompatible materials like strong oxidizing agents.[6][14]

Emergency Procedures

Rapid and correct response to an emergency is crucial.

| Exposure Route | First Aid Protocol | Source(s) |

| Inhalation | Remove the person to fresh air. Keep them warm and at rest. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention. | [10] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention. | [10] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate attention from an ophthalmologist. | [10] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, wash out their mouth with water. Have the victim drink one or two glasses of water. Seek immediate medical attention. | [10][15] |

-

Suitable Extinguishing Media: Use foam, dry chemical, or carbon dioxide (CO₂).[9]

-

Specific Hazards: The substance is combustible and its vapors can form explosive mixtures with air upon intense heating.[9] Vapors are heavier than air and may travel to an ignition source. Hazardous combustion products include toxic gases such as carbon oxides and sulfur oxides.[9]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective chemical-resistant clothing.[10]

-

Personal Precautions: Evacuate the area. Avoid contact with the spilled material and do not breathe vapors. Ensure adequate ventilation. Wear appropriate PPE as described in section 4.2.[10]

-

Environmental Precautions: Prevent the spill from entering drains, sewers, or waterways.[10]

-

Containment and Cleanup: Cover drains. Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[15] Collect the material into a suitable, labeled, and sealed container for proper disposal.[10] Clean the affected area thoroughly.

Experimental Protocol Considerations

Detailed experimental protocols for the toxicological and safety testing of this compound are not available in the public domain sources reviewed. However, the data presented (e.g., flash point, irritation potential) are typically derived from standardized methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD) for health effects or ASTM International for physical hazards.

-

Skin Irritation: Assays such as the OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method) are commonly used to assess skin irritation potential without the use of animals.

-

Eye Irritation: Methods like the OECD Test Guideline 492 (Reconstructed human Cornea-like Epithelium (RhCE) test method for identifying chemicals not requiring classification and labelling for eye irritation or serious eye damage) are standard.

-

Flash Point: The Tag Closed Cup (TCC) method is a standard procedure for determining the flash point of flammable liquids, as indicated by the data source.[6][7]

Researchers should always document the specific safety measures taken within their experimental protocols when working with this compound.

References

- 1. Buy this compound | 39067-80-6 [smolecule.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Showing Compound this compound (FDB014950) - FooDB [foodb.ca]

- 4. This compound | C10H18S | CID 6365572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 39067-80-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 6. This compound, 39067-80-6 [thegoodscentscompany.com]

- 7. This compound, 39067-80-6 [perflavory.com]

- 8. download.basf.com [download.basf.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. biosynth.com [biosynth.com]

- 11. WHO | JECFA [apps.who.int]

- 12. femaflavor.org [femaflavor.org]

- 13. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 14. fishersci.com [fishersci.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

The Solubility of Thiogeraniol: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Thiogeraniol, a monoterpenoid thiol, is a sulfur-containing organic compound with the chemical formula C10H18S. It is the sulfur analog of geraniol, where the hydroxyl group is replaced by a thiol group.[1] This structural change imparts unique physicochemical properties, including a characteristic odor profile that makes it a valuable ingredient in the fragrance industry.[1] Beyond its aromatic applications, this compound is of interest to researchers in drug development and other scientific fields due to the reactivity of its thiol group and its potential biological activities. A thorough understanding of its solubility in various solvents is critical for its formulation, application, and analysis.

This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, presents available quantitative data in a structured format, and details a general experimental protocol for determining its solubility.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H18S | [1] |

| Molecular Weight | 170.32 g/mol | |

| Appearance | Yellow to orange clear liquid | |

| Boiling Point | 58.00 °C @ 0.35 mm Hg | |

| LogP (o/w) | 4.617 (estimated) | [2] |

Solubility of this compound

Qualitative and Estimated Quantitative Data

-

Water: this compound has very low solubility in water. An estimated water solubility is 4.179 mg/L at 25 °C .[2] Another predicted value for its water solubility is 0.082 g/L . This low aqueous solubility is expected due to its predominantly nonpolar hydrocarbon structure.

-

Alcohols: this compound is described as being soluble in alcohol .[2] This is consistent with the "like dissolves like" principle, as the thiol group can engage in hydrogen bonding with the hydroxyl group of alcohols.

-

Common Organic Solvents: The structural analog of this compound, geraniol, is soluble in common organic solvents.[3][4][5][6][7] Given the structural similarity, it is highly probable that this compound is also soluble in a range of common organic solvents such as ethanol, propylene glycol, and various fragrance and pharmaceutical solvents. Thiols, in general, are less soluble in polar solvents than their alcohol counterparts due to weaker hydrogen bonding.[8][9]

Tabulated Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound.

| Solvent | Temperature (°C) | Solubility | Data Type | Source |

| Water | 25 | 4.179 mg/L | Estimated | [2] |

| Water | Not Specified | 0.082 g/L | Predicted | |

| Alcohol | Not Specified | Soluble | Qualitative | [2] |

Experimental Protocol for Solubility Determination

While a specific, validated experimental protocol for determining the solubility of this compound was not found in the reviewed literature, a general and reliable method for determining the solubility of a liquid in a liquid solvent can be adapted. The following protocol is based on the isothermal shake-flask method, a standard technique for solubility measurement.

Principle

A supersaturated solution of the solute (this compound) in the solvent of interest is prepared and agitated at a constant temperature until equilibrium is reached. The concentration of the solute in the saturated solution is then determined by a suitable analytical method.

Materials and Equipment

-

This compound (solute)

-

Solvent of interest (e.g., ethanol, propylene glycol, water)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatograph with a Flame Ionization Detector (GC-FID) or a UV-Vis Spectrophotometer if a suitable chromophore exists or can be derivatized).

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess is crucial to ensure that a saturated solution is formed.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Sample Withdrawal and Preparation:

-

After equilibration, allow the vial to stand undisturbed in the constant temperature bath for at least 24 hours to allow any undissolved this compound to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved micro-droplets of this compound.

-

Dilute the filtered sample to a known volume with the same solvent.

-

-

Quantification:

-

Analyze the diluted sample using a pre-validated analytical method (e.g., GC-FID) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

-

Calculation:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: A flowchart outlining the key steps in the experimental determination of this compound solubility.

References

- 1. Buy this compound | 39067-80-6 [smolecule.com]

- 2. This compound, 39067-80-6 [thegoodscentscompany.com]

- 3. Geraniol - Wikipedia [en.wikipedia.org]

- 4. CavacoPedia @ Cavac's Stuff [cavac.at]

- 5. supremepharmatech.com [supremepharmatech.com]

- 6. ddescholar.acemap.info [ddescholar.acemap.info]

- 7. chembk.com [chembk.com]

- 8. Thiol - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to Thiogeraniol: Molecular Weight and Formula

This guide provides a focused overview of the fundamental molecular properties of thiogeraniol, a monoterpenoid and an organosulfur compound.[1] this compound is structurally derived from geraniol, with the hydroxyl group substituted by a thiol group. This substitution imparts distinct chemical properties and a characteristic aroma, making it a compound of interest in the flavor and fragrance industries.[1]

Molecular and Physical Properties

The essential molecular and physical characteristics of this compound are summarized below. These data are critical for researchers and drug development professionals in understanding its stoichiometry, reactivity, and behavior in various chemical environments.

| Property | Value |

| Molecular Formula | C₁₀H₁₈S[1] |

| Molecular Weight | 170.32 g/mol [1][2] |

| IUPAC Name | (2E)-3,7-dimethylocta-2,6-diene-1-thiol |

| Synonyms | Geranyl mercaptan, (E)-3,7-Dimethylocta-2,6-diene-1-thiol[3] |

| Physical Description | Yellow to orange liquid[3] |

| Monoisotopic Mass | 170.11292175 Da |

Chemical Structure and Composition

The molecular formula C₁₀H₁₈S indicates that each molecule of this compound is composed of ten carbon atoms, eighteen hydrogen atoms, and one sulfur atom. The diagram below illustrates this elemental composition, which forms the basis of its chemical structure and reactivity.

Note: The experimental protocols for determining these properties are standard analytical chemistry techniques (such as mass spectrometry and elemental analysis) and are not detailed in the provided reference data. For specific experimental methodologies, researchers should consult primary analytical chemistry literature.

References

An In-depth Technical Guide to the Odor Profile of Thiogeraniol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiogeraniol, systematically known as (E)-3,7-dimethyl-2,6-octadien-1-thiol, is a sulfur-containing monoterpenoid and a thiol analog of geraniol.[1][2] It is recognized for its potent and complex aroma, making it a significant compound in the flavor and fragrance industry.[3] This technical guide provides a comprehensive overview of the odor profile of this compound, including its chemical properties, sensory characteristics, and the underlying principles of its perception. The information is intended for researchers, scientists, and professionals involved in drug development and sensory science.

Chemical and Physical Properties

A foundational understanding of this compound's chemical and physical properties is essential for its application and study. These properties influence its volatility, stability, and interaction with olfactory receptors.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₈S | [3] |

| Molecular Weight | 170.32 g/mol | [3] |

| CAS Number | 39067-80-6 | [4] |

| FEMA Number | 3472 | [4] |

| Appearance | Yellow to orange clear liquid | [4] |

| Boiling Point | 58 °C @ 0.35 mmHg | [4] |

| Flash Point | 127 °F (52.78 °C) | [4] |

| Solubility | Soluble in alcohol; water solubility estimated at 4.179 mg/L @ 25 °C | [4] |

Odor Profile: A Complex Sensory Experience

This compound possesses a multifaceted odor profile characterized by a combination of green, sulfurous, fruity, and minty notes. Its high odor strength necessitates evaluation in diluted solutions to appreciate its nuanced aroma fully.[4]

Qualitative Odor Descriptors

The sensory perception of this compound is rich and has been described using a variety of terms by perfumers and sensory scientists.

| Odor Descriptor | Description | Reference |

| Green | A primary and dominant note, suggesting fresh-cut grass or leaves. | [4] |

| Sulfurous | A characteristic note for a thiol, which can range from slightly pungent to more pronounced. | [4] |

| Fruity | Described with nuances of berry and rhubarb, adding a sweet and slightly tart dimension. | [4] |

| Citrus | A bright, zesty note that contributes to the freshness of the overall aroma. | [4] |

| Minty | A cool and refreshing undertone. | [4] |

| Catty | A subtle nuance, often associated with certain sulfur compounds, reminiscent of blackcurrant bud. | [4] |

Quantitative Sensory Data

Experimental Protocols for Sensory Evaluation

The evaluation of potent aroma compounds like this compound requires standardized and carefully controlled methodologies to ensure accurate and reproducible results. Gas Chromatography-Olfactometry (GC-O) is a key technique for this purpose.

Gas Chromatography-Olfactometry (GC-O)

GC-O combines the separation power of gas chromatography with the sensitivity of the human nose as a detector. This technique allows for the identification of individual odor-active compounds in a complex mixture and the characterization of their specific aroma qualities.[1]

A generalized GC-O protocol for the analysis of volatile sulfur compounds in a fragrance or flavor matrix would typically involve:

-

Sample Preparation: Dilution of the this compound sample in an appropriate solvent (e.g., ethanol or diethyl ether) to a concentration suitable for GC analysis and sensory perception. Headspace analysis, such as solid-phase microextraction (SPME), can also be employed to sample the volatile fraction above the liquid.

-

Gas Chromatography:

-

Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5 or DB-Wax) is commonly used for the separation of volatile compounds.

-

Oven Temperature Program: A programmed temperature ramp is used to elute compounds based on their boiling points and interactions with the stationary phase.

-

Carrier Gas: High-purity helium or hydrogen is used as the carrier gas.

-

-

Olfactometry:

-

Effluent Splitting: The column effluent is split between a conventional detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) and a sniffing port.

-

Sniffing Port: The sniffing port is heated to prevent condensation and humidified air is added to the effluent to prevent nasal dehydration of the assessor.

-

Sensory Evaluation: A trained panel of assessors sniffs the effluent at the sniffing port and records the retention time, duration, intensity, and a descriptor for each detected odor.

-

-

Data Analysis: The olfactometric data is compiled into an aromagram, which is a chromatogram that displays the sensory information. This is then correlated with the data from the conventional detector to identify the compounds responsible for the specific odors.

Figure 1: Generalized workflow for GC-O analysis.

Olfactory Signaling Pathway

The perception of this compound, like other odorants, is initiated by its interaction with olfactory receptors (ORs) located in the olfactory sensory neurons of the nasal cavity. ORs are a large family of G-protein coupled receptors (GPCRs). The binding of an odorant molecule to its specific OR triggers a conformational change in the receptor, initiating an intracellular signaling cascade.

For thiols, research suggests a specific mechanism involving metal ions. The human olfactory receptor OR2T11 has been identified as a receptor for low-molecular-weight thiols.[6] Studies have shown that the presence of copper ions (Cu²⁺) can significantly enhance the response of this receptor to thiols, suggesting that copper may act as a cofactor in the binding and activation process.[6] While the direct interaction of this compound with OR2T11 has not been explicitly documented in the reviewed literature, its structural similarity to other known ligands of this receptor makes it a plausible candidate for interaction.

The general signaling pathway for olfaction is as follows:

-

Odorant Binding: this compound binds to a specific olfactory receptor (potentially OR2T11).

-

G-protein Activation: The activated OR interacts with and activates a heterotrimeric G-protein (Gαolf).

-

Adenylyl Cyclase Activation: The activated Gαolf subunit dissociates and activates adenylyl cyclase III.

-

cAMP Production: Adenylyl cyclase III catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

-

Depolarization: The influx of cations (Na⁺ and Ca²⁺) through the CNG channels leads to depolarization of the olfactory sensory neuron.

-

Action Potential: If the depolarization reaches the threshold, an action potential is generated and transmitted to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of smell.

Figure 2: Olfactory signaling pathway for thiols.

Conclusion

This compound is a commercially important aroma chemical with a complex and potent odor profile. Its characteristic green, sulfurous, fruity, and minty notes make it a valuable ingredient in the creation of a wide range of fragrances and flavors. While its qualitative sensory attributes are well-documented, further research is needed to determine a precise odor threshold and to fully elucidate the specific olfactory receptors and molecular mechanisms involved in its perception. The methodologies and pathways described in this guide provide a framework for future investigations into this and other important sulfur-containing fragrance compounds.

References

- 1. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound, 39067-80-6 [thegoodscentscompany.com]

- 5. ingenieria-analitica.com [ingenieria-analitica.com]

- 6. Smelling Sulfur: Copper and Silver Regulate the Response of Human Odorant Receptor OR2T11 to Low-Molecular-Weight Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of Thiogeraniol from Geraniol

Introduction

Thiogeraniol, a monoterpenoid thiol, is a valuable compound in the flavor and fragrance industry and serves as a versatile building block in organic synthesis. Its synthesis from the readily available starting material, geraniol, is a topic of significant interest for researchers and professionals in drug development and chemical manufacturing. This application note details a robust and scalable two-step protocol for the synthesis of this compound from geraniol. The described method involves the conversion of geraniol to a geranyl halide intermediate, followed by a reaction with thiourea and subsequent hydrolysis to yield the target thiol.

Overview of the Synthetic Route

The synthesis of this compound from geraniol can be efficiently achieved through a two-step process. The first step involves the conversion of the primary alcohol group of geraniol into a more reactive leaving group, typically a halide (chloride or bromide). This is followed by nucleophilic substitution with a sulfur source, such as thiourea, which upon hydrolysis, yields the desired this compound. This method offers advantages such as the use of readily available and cost-effective reagents, and it provides good overall yields.

Experimental Workflow Diagram

Caption: Experimental workflow for the two-step synthesis of this compound from geraniol.

Quantitative Data Summary

The following table summarizes the typical reaction conditions and yields for the synthesis of this compound from geraniol via the geranyl halide intermediate.[1][2]

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Molar Ratio (Geraniol:Reagent) | Yield (%) | Purity (%) |

| 1a | Chlorination | Carbon Tetrachloride, Triphenylphosphine | - | 66 (reflux) | 1-2 | 1: (6-8 vol ratio CCl4), 1:1.3 PPh3 | - | - |

| 1b | Bromination | Carbon Tetrabromide, Triphenylphosphine | Dry Dichloromethane | Room Temperature | 1 | 1:1.1 CBr4, 1:1.3 PPh3 | - | - |

| 2a | Thiol Synthesis (from Geranyl Chloride) | Thiourea, Sodium Hydroxide | 95% Ethanol | Reflux | 20-30 | 1:1.0-1.05 Thiourea, 1:1.4-1.6 NaOH | High | >95 |

| 2b | Thiol Synthesis (from Geranyl Bromide) | Thiourea, Sodium Hydroxide | 95% Ethanol | Reflux | 6-10 | 1:1.0-1.05 Thiourea, 1:1.4-1.6 NaOH | High | >95 |

Experimental Protocols

Materials and Equipment:

-

Geraniol (98% purity)

-

Carbon tetrachloride (anhydrous)

-

Carbon tetrabromide

-

Triphenylphosphine (dry)

-

Dichloromethane (dry)

-

Tetrahydrofuran (dry)

-

n-Hexane or Petroleum ether

-

Thiourea

-

95% Ethanol

-

Sodium hydroxide or Potassium hydroxide

-

Hydrochloric acid or Sulfuric acid (for neutralization)

-

Anhydrous sodium sulfate

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus for rectification under reduced pressure

-

Standard laboratory glassware

Protocol 1: Synthesis of Geranyl Bromide (Step 1b)

-

Reaction Setup: In a dry 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 15.42 g (0.1 mol) of geraniol and 36.04 g (0.11 mol) of carbon tetrabromide in 200 mL of dry dichloromethane.[1][2]

-

Addition of Triphenylphosphine: While stirring the solution at room temperature, add 34.09 g (0.13 mol) of triphenylphosphine in four portions over 30 minutes.

-

Reaction: Continue stirring the reaction mixture at room temperature for 1 hour.[1][2]

-

Work-up:

-

Add 400 mL of n-hexane or petroleum ether to the reaction mixture and continue stirring for 10 minutes to precipitate triphenylphosphine oxide.

-

Filter the mixture to remove the precipitate.

-

Concentrate the filtrate using a rotary evaporator to remove the solvent.

-

-

Purification: Purify the crude geranyl bromide by rectification under reduced pressure to obtain the pure product.

Protocol 2: Synthesis of this compound from Geranyl Bromide (Step 2b)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, mix the geranyl bromide obtained from Protocol 1 with thiourea in 95% ethanol. The molar ratio of geranyl bromide to thiourea should be approximately 1:1.0 to 1:1.05, and the volume ratio of geranyl bromide to 95% ethanol should be between 1:4 and 1:6.[1][2]

-

Reflux: Heat the mixture to reflux and maintain the reflux for 6-10 hours.[2]

-

Hydrolysis:

-

After the reflux period, cool the reaction mixture.

-

Add an aqueous solution of sodium hydroxide or potassium hydroxide. The molar ratio of the starting geranyl bromide to the base should be between 1:1.4 and 1:1.6.[1]

-

Heat the mixture again to reflux to hydrolyze the isothiouronium salt intermediate.

-

-

Neutralization and Extraction:

-

Cool the reaction mixture to room temperature.

-

Neutralize the mixture by adding an acid (e.g., dilute HCl).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

-

-

Drying and Concentration:

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.

-

-

Purification: Purify the crude this compound by rectification under reduced pressure to obtain the final product with a purity of >95%.[1][2]

Alternative Synthetic Route: Mitsunobu Reaction

An alternative method for the synthesis of this compound involves a Mitsunobu-type reaction. Geraniol reacts with thioacetic acid under these conditions to form a thioacetate intermediate.[3][4] This intermediate is then reduced, typically with lithium aluminum hydride (LiAlH₄), to yield this compound.[3][4] This method proceeds with an inversion of configuration at the reacting center.

Signaling Pathway Diagram (Conceptual Reaction Pathway)

Caption: Conceptual reaction pathways for the synthesis of this compound from geraniol.

Conclusion

The synthesis of this compound from geraniol is a well-established process with multiple effective routes. The two-step halogenation-thiolation protocol is particularly suited for larger-scale synthesis due to the accessibility and low cost of the reagents, and it provides high yields of the final product. The provided protocols offer a detailed guide for researchers and professionals to successfully synthesize this compound for various applications. Proper handling of reagents and adherence to safety protocols are essential for all experimental procedures.

References

- 1. CN101538233B - Preparation method of this compound - Google Patents [patents.google.com]

- 2. CN101538233A - Preparation method of this compound - Google Patents [patents.google.com]

- 3. Monoterpene Thiols: Synthesis and Modifications for Obtaining Biologically Active Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

Application Notes and Protocols for the Analytical Detection of Thiogeraniol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes for the detection and quantification of thiogeraniol, a volatile monoterpenoid thiol. Given the analytical challenges associated with thiols—namely their reactivity, volatility, and presence at trace levels—this guide focuses on two primary, high-sensitivity chromatographic techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The protocols described herein are based on established methods for analogous volatile thiols and serve as a comprehensive framework for method development and validation.

Application Note 1: Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

Principle

This method is designed for the analysis of volatile compounds and is ideal for this compound. To overcome the inherent reactivity and improve chromatographic performance, a sample preparation strategy involving headspace solid-phase microextraction (HS-SPME) combined with derivatization is employed. This compound is converted to a more stable, less volatile derivative, which is then thermally desorbed from the SPME fiber into the GC-MS system. Quantification is achieved using an internal standard and operating the mass spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for enhanced sensitivity and selectivity.[1][2]

Experimental Protocol

2.1. Materials and Reagents

-

This compound analytical standard

-

Internal Standard (e.g., Geraniol-d6 or a structurally similar deuterated thiol)

-

Derivatizing Agent: Pentafluorobenzyl bromide (PFBBr) solution

-

Solvents: Dichloromethane, Hexane (GC grade)[2]

-

Sodium chloride (NaCl)

-

Sodium hydroxide (NaOH) solution

-

Phosphate buffer

-

SPME Fibers: e.g., Polydimethylsiloxane/Divinylbenzene (PDMS/DVB)

2.2. Sample Preparation: Headspace SPME with Extractive Alkylation

-

Sample Collection: Place 10 mL of the liquid sample (e.g., beverage, diluted biological fluid) into a 20 mL headspace vial.

-

Internal Standard Spiking: Add a known concentration of the internal standard solution to the sample.

-

pH Adjustment & Salting Out: Add 3 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the partitioning of volatile analytes into the headspace. Adjust the sample pH using phosphate buffer as required by the specific matrix.

-